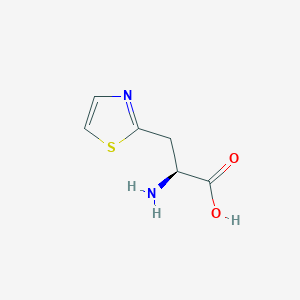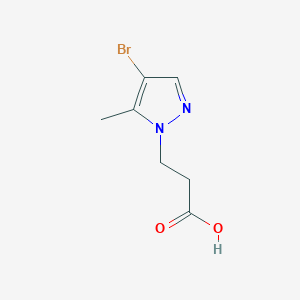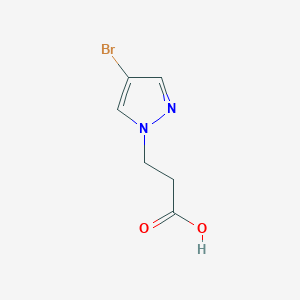
3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom and an amine group in the compound suggests potential reactivity and a variety of applications in chemical synthesis and pharmacology.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method is the L-proline-catalyzed multicomponent domino reaction, which is an efficient way to assemble densely functionalized pyrazoles. This method involves the creation of multiple bonds, including C–C, C–N, and C–O bonds, through a sequence of reactions such as hydrazone formation, cyclocondensation, and Michael addition . Although the specific synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often analyzed using computational methods such as density functional theory (DFT). Vibrational spectra and HOMO-LUMO analysis provide insights into the electronic properties of the molecule. For instance, the HOMO (Highest Occupied Molecular Orbital) is typically localized over the entire molecule, indicating potential sites for electron donation, while the LUMO (Lowest Unoccupied Molecular Orbital) localization suggests sites for electron acceptance . These properties are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions. The presence of an amine group in 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine suggests that it could undergo reactions typical for amines, such as alkylation or acylation. Additionally, the bromine atom could be a site for further functionalization through nucleophilic substitution reactions. The compound's reactivity could also be exploited in the synthesis of more complex molecules, as demonstrated by the intermolecular C-H amination of pyrazolones, which could be a relevant reaction for modifying the pyrazole core .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like bromine and the amine group can affect these properties. For example, the introduction of a bromine atom can increase the molecular weight and potentially decrease the solubility in water. The amine group, on the other hand, could increase solubility due to its potential to form hydrogen bonds. The specific properties of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine would need to be determined experimentally.
科学研究应用
1. Synthesis and Therapeutic Potential of Imidazole Containing Compounds
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : The synthesis of these compounds involves various synthetic routes for imidazole and their derived products .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
2. Synthesis and Evaluation of Antibacterial and Antifungal Activities
- Application Summary : The compounds 4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles were synthesized and evaluated for their antibacterial and antifungal activities .
- Methods of Application : The synthesis of these compounds was achieved by bromination of 4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones, triggered by a combination of potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane .
- Results or Outcomes : The new products were tested for their in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) and antifungal activity against Aspergilus flavus and Aspergillus niger .
3. Synthesis of 1,4’-Bipyrazoles
- Application Summary : 4-Bromo-1H-pyrazole, a compound similar to “3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine”, can be used as a starting material in the synthesis of 1,4’-bipyrazoles .
- Methods of Application : The specific synthetic route would depend on the desired 1,4’-bipyrazole derivative. Typically, this involves a series of organic reactions, including bromination, nucleophilic substitution, and condensation .
- Results or Outcomes : The 1,4’-bipyrazoles synthesized can be used in various applications, including the development of pharmaceutical and biologically active compounds .
4. Development of Inhibitors
- Application Summary : Compounds containing the 1H-pyrazol-1-yl group can be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
- Methods of Application : The specific methods of application would depend on the desired inhibitor. This typically involves the design and synthesis of a compound that can interact with a specific biological target to inhibit its function .
- Results or Outcomes : The inhibitors synthesized can be used in the treatment of various diseases, depending on the biological target they are designed to interact with .
5. Synthesis of 1,4’-Bipyrazoles
- Application Summary : 4-Bromo-1H-pyrazole, a compound similar to “3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine”, can be used as a starting material in the synthesis of 1,4’-bipyrazoles .
- Methods of Application : The specific synthetic route would depend on the desired 1,4’-bipyrazole derivative. Typically, this involves a series of organic reactions, including bromination, nucleophilic substitution, and condensation .
- Results or Outcomes : The 1,4’-bipyrazoles synthesized can be used in various applications, including the development of pharmaceutical and biologically active compounds .
6. Development of Solid Hexacoordinate Complexes
- Application Summary : 4-Bromo-1H-pyrazole, a compound similar to “3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine”, can be used in the preparation of solid hexacoordinate complexes .
- Methods of Application : The specific methods of application would depend on the desired complex. This typically involves the reaction of 4-Bromo-1H-pyrazole with dimethyl- and divinyl-tindichloride .
- Results or Outcomes : The solid hexacoordinate complexes synthesized can be used in various applications, depending on the specific complex .
安全和危害
属性
IUPAC Name |
3-(4-bromopyrazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1-3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQTYNMMQRQZLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine | |
CAS RN |
1000802-70-9 |
Source


|
| Record name | 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

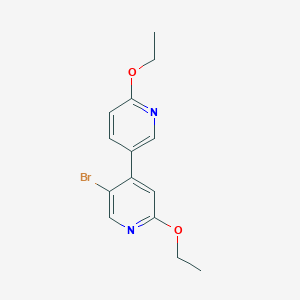
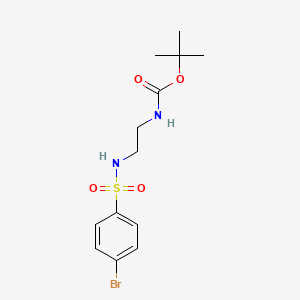
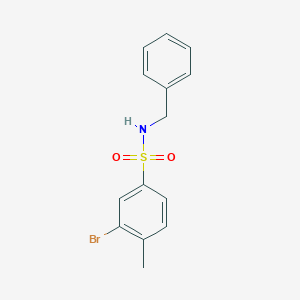
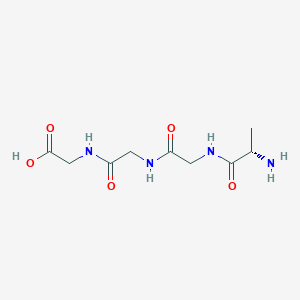
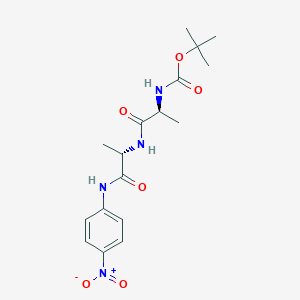
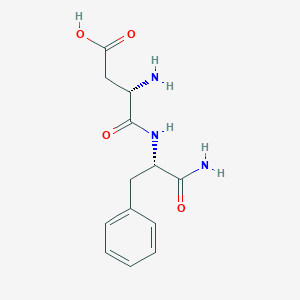
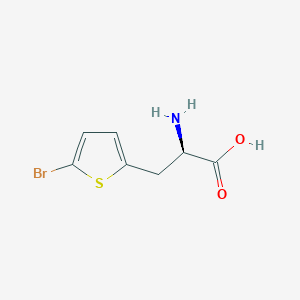
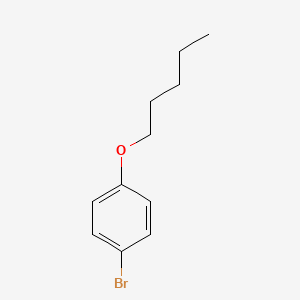
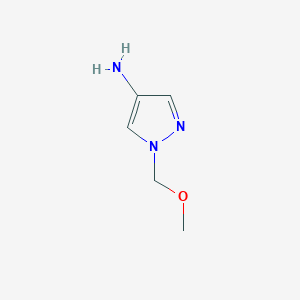
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)
